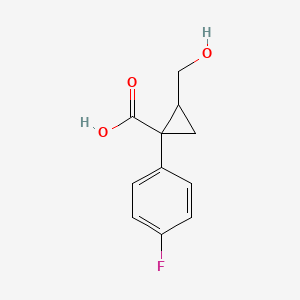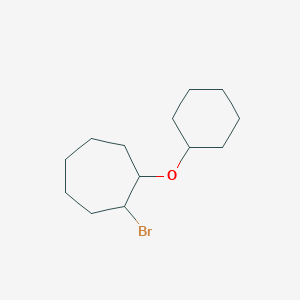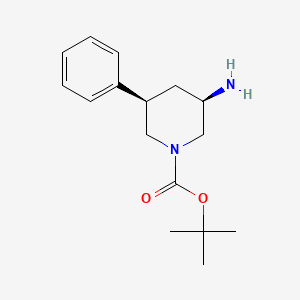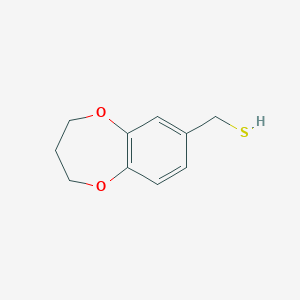
3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanethiol is an organic compound with a molecular formula of C10H12O2S It is a derivative of benzodioxepin and contains a thiol group, which is known for its reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanethiol typically involves the cyclization of appropriate precursors. One common method involves the Thorpe cyclization of 1,2-di(cyanomethoxy)benzene, which affords an enamino nitrile. This intermediate is then hydrolyzed to yield the desired ketone, which can be further converted to the target compound through various chemical transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanethiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanethiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving thiol groups.
Industry: Used in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanethiol involves its reactivity with various biological molecules. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. This reactivity can be exploited in drug development to target specific proteins or enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic acid: Similar structure but contains a carboxylic acid group instead of a thiol group.
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine: Contains an amine group instead of a thiol group.
Uniqueness
The thiol group allows for specific interactions with biological molecules, making it valuable in biochemical and medicinal research .
Propriétés
Formule moléculaire |
C10H12O2S |
|---|---|
Poids moléculaire |
196.27 g/mol |
Nom IUPAC |
3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanethiol |
InChI |
InChI=1S/C10H12O2S/c13-7-8-2-3-9-10(6-8)12-5-1-4-11-9/h2-3,6,13H,1,4-5,7H2 |
Clé InChI |
UNTOTSGEQLUEKT-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C=C(C=C2)CS)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


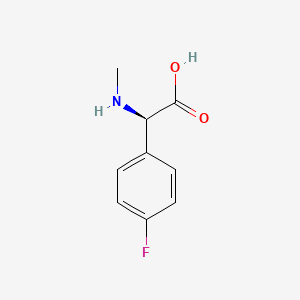
![5-[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole;hydrochloride](/img/structure/B13063283.png)
![3-{Octahydrocyclopenta[c]pyrrol-1-yl}pentane-2,4-dione](/img/structure/B13063284.png)
![7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13063285.png)
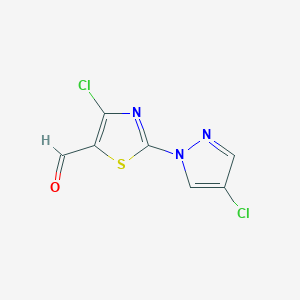

![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide](/img/structure/B13063298.png)
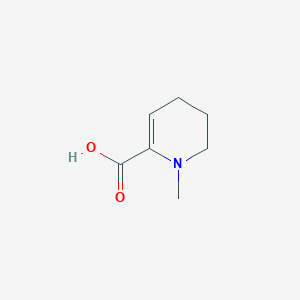
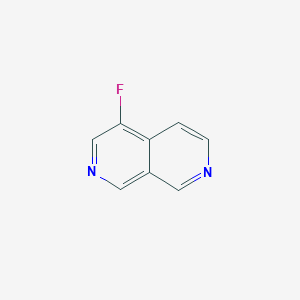
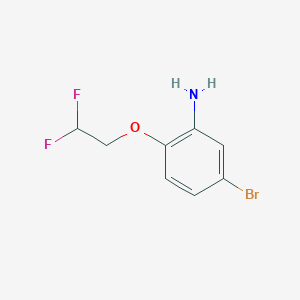
![3-(4-carboxybenzyl)-2-(2-(3-(2-(3-(4-carboxybenzyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium](/img/structure/B13063330.png)
